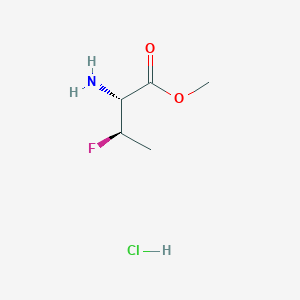

Methyl (2R,3R)-2-amino-3-fluorobutanoate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes as Anticancer Drugs : This study involves the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes. These complexes have shown significant cytotoxicity against various human tumor cell lines, suggesting their potential as anticancer drugs. The structural characterization was achieved through NMR, IR spectroscopic techniques, and elemental analyses, revealing their polymeric chain structures with specific coordination modes (Basu Baul et al., 2009).

Inhibitors of Gamma-Aminobutyric Acid Aminotransferase

4-Amino-2-(substituted methyl)-2-butenoic acids : These compounds, including variants where X = F (fluoro), have been synthesized and studied as potent competitive reversible inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T). This research highlights the potential of these compounds in mapping the active site of GABA-T and suggests their significance in designing mechanism-based inactivators for GABA-T (Silverman, Durkee, & Invergo, 1986).

Synthesis of Fluorinated α-Amino Acids

Stereoselective Synthesis of γ‐Fluorinated α‐Amino Acids : Utilizing 2-Hydroxy-3-pinanone as an auxiliary, this study details the diastereoselective synthesis of fluorinated α-amino acids, highlighting the methods and conditions for achieving high enantiomeric excess. These fluorinated amino acids are valuable for pharmaceutical applications due to their structural similarity to natural amino acids but with altered electronic properties (Laue, Kröger, Wegelius, & Haufe, 2000).

Organic Synthesis and Drug Development

Oxazoline-oxazinone Oxidative Rearrangement : This research outlines the synthesis of valuable fluorinated amino acids such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine through a series of transformations starting from trifluoro-3-methylbutanoic acid. The process demonstrates a method for accessing fluorinated amino acids, which are of interest for drug development due to their metabolic stability and potential biological activity (Pigza, Quach, & Molinski, 2009).

Propiedades

IUPAC Name |

methyl (2R,3R)-2-amino-3-fluorobutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO2.ClH/c1-3(6)4(7)5(8)9-2;/h3-4H,7H2,1-2H3;1H/t3-,4+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXPSONPKFTHDK-HJXLNUONSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2S,4S)-4-[4-(1H-Indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2747657.png)

![N-benzyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2747659.png)

![2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2747661.png)

![2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2747670.png)

![3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2747671.png)

![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2747673.png)